molecular formula C17H18Cl2N4O B5658480 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine

5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine

Cat. No. B5658480
M. Wt: 365.3 g/mol
InChI Key: KSMUABCXACGWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine, also known as E-58425, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound belongs to the class of pyrimidine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine is not fully understood. However, it has been suggested that 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine exerts its analgesic effects by acting as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor (Yu et al., 2011). The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain perception. By blocking the NOP receptor, 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine reduces pain perception in animal models.
Biochemical and Physiological Effects
5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine has been shown to exhibit various biochemical and physiological effects. In addition to its analgesic effects, 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine has also been shown to reduce anxiety-like behavior in animal models (Xi et al., 2014). Moreover, 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine (Xi et al., 2014). These effects suggest that 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine may have potential applications in the treatment of anxiety disorders and drug addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine is its potent analgesic effects in animal models of pain. This makes it a valuable tool for studying the mechanisms of pain perception and developing new analgesic drugs. However, one of the limitations of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine is its poor solubility in water, which can make it difficult to administer in animal models (Yu et al., 2011). Moreover, the exact mechanism of action of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine. One possible direction is to investigate the potential use of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine in the treatment of anxiety disorders. Another direction is to study the effects of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine on other neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in the regulation of mood and reward. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine and to develop more potent and selective NOP receptor antagonists.

Synthesis Methods

The synthesis of 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 1-(3,4-dichlorophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine (Yu et al., 2011).

Scientific Research Applications

5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit potent analgesic effects in animal models of pain (Yu et al., 2011). Moreover, 5-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-ethylpyrimidine has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine in animal models (Xi et al., 2014).

properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-ethylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c1-2-16-20-10-12(11-21-16)17(24)23-7-5-22(6-8-23)13-3-4-14(18)15(19)9-13/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMUABCXACGWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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